1-Methylcyclopentyl 4-Vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopentyl 4-Vinylbenzoate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is also known by its systematic name, Benzoic acid, 4-ethenyl-, 1-methylcyclopentyl ester . This compound is characterized by the presence of a vinyl group attached to the benzene ring and a methylcyclopentyl ester group.
Vorbereitungsmethoden
The synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate typically involves the esterification of 4-vinylbenzoic acid with 1-methylcyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Methylcyclopentyl 4-Vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopentyl 4-Vinylbenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Methylcyclopentyl 4-Vinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopentyl 4-Vinylbenzoate can be compared with other similar compounds, such as:
Methyl 4-Vinylbenzoate: This compound has a similar structure but with a methyl ester group instead of a methylcyclopentyl ester group.
Ethyl 4-Vinylbenzoate: Similar to methyl 4-vinylbenzoate, but with an ethyl ester group. It also has distinct properties and uses.
4-Vinylbenzoic Acid: The parent compound with a carboxylic acid group instead of an ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H18O2 |
---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(1-methylcyclopentyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O2/c1-3-12-6-8-13(9-7-12)14(16)17-15(2)10-4-5-11-15/h3,6-9H,1,4-5,10-11H2,2H3 |
InChI-Schlüssel |
ROATYIQTUQIIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.